molecular formula C13H15N5O3 B11696554 3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B11696554
M. Wt: 289.29 g/mol
InChI Key: RLHDBKHSBOFSIQ-VGOFMYFVSA-N
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Description

3-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, a hydrazone linkage, and a dimethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific structural features, such as the triazine ring and hydrazone linkage, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

3-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15N5O3/c1-8-12(19)15-13(18-16-8)17-14-7-9-4-5-10(20-2)6-11(9)21-3/h4-7H,1-3H3,(H2,15,17,18,19)/b14-7+

InChI Key

RLHDBKHSBOFSIQ-VGOFMYFVSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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